molecular formula C11H22O2 B565626 S-(+)-Arundic Acid-d3 CAS No. 1246819-98-6

S-(+)-Arundic Acid-d3

Cat. No. B565626
CAS RN: 1246819-98-6
M. Wt: 189.313
InChI Key: YCYMCMYLORLIJX-XBKOTWQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(+)-Arundic acid-d3 (S-(+)-AA-d3) is a naturally occurring chiral compound found in various plant species, including the Chinese medicinal herb, Astragalus membranaceus. It is a potent antioxidant and free radical scavenger, and has a wide range of potential applications in biomedical research, including its use as a model compound for the study of drug metabolism and pharmacokinetics. In addition, S-(+)-AA-d3 has been studied for its potential to improve the efficacy of drugs and reduce the toxicity of certain agents.

Scientific Research Applications

Neuroprotective Agent in Neurological Disorders

S-(+)-Arundic Acid, also known as Arundic Acid, has been researched for its potential as a neuroprotective agent. It has been tested in vitro and in vivo for modulating astrocyte activation and inhibiting the synthesis of the S-100β protein, which is associated with inducing neuronal death. This has implications for treating acute ischemic stroke and other neurodegenerative diseases like amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease (Fernandes & Ingle, 2013).

Improving Physicochemical Properties for Pharmaceutical Preparations

The physicochemical properties of Arundic Acid, such as low aqueous solubility and bitter taste, have been improved for pharmaceutical applications through complexation with hydrophilic cyclodextrins. This enhances its solubility and masks its taste, which is crucial for developing effective pharmaceutical preparations (Miyamoto et al., 2011).

Treatment of Cerebral White Matter Lesions

Research has shown that Arundic Acid can suppress the increase of S100 protein-immunoreactive astroglia and white matter lesions in rats with chronic cerebral hypoperfusion. This indicates its potential usefulness in treating cerebrovascular white matter lesions, particularly when administered in the early stages after the occurrence of such conditions (Ohtani et al., 2007).

Application in Acute Subdural Hematomas

Arundic Acid has been studied for its effectiveness in reducing infarction volumes and numbers of apoptotic cells in rats with acute subdural hematomas. It achieves this by decreasing the expression of S100 protein produced by activated astrocytes around ischemic lesions. This suggests its potential application in treating injuries related to acute subdural hematomas (Wajima et al., 2013).

Therapeutic Strategies for Parkinson’s Disease

In a Parkinson’s disease mouse model, Arundic Acid demonstrated protective effects against MPTP-induced neuronal damage in the striatum and substantia nigra. This suggests that strategies targeting astrocytic modulation with Arundic Acid could restore the functional capacity of surviving dopaminergic neurons in Parkinson’s disease (Oki et al., 2008).

Ameliorating Cerebral Amyloidosis and Gliosis in Alzheimer’s Disease

Arundic Acid has been found to significantly ameliorate β-amyloid deposits and associated reactive gliosis in transgenic mice models of Alzheimer’s disease. This underscores its potential as a therapeutic agent for Alzheimer's disease, particularly in managing cerebral amyloidosis and gliosis (Mori et al., 2006).

properties

IUPAC Name

(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-XBKOTWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(+)-Arundic Acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.